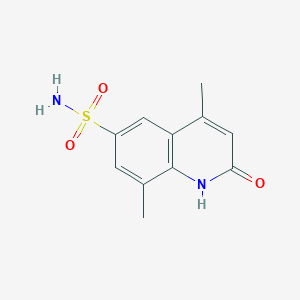
N-(4-chlorobenzyl)-1-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-1-(2-methylphenyl)methanesulfonamide, also known as S-methylisothiourea sulfate (SMT), is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. SMT is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.
Mécanisme D'action
SMT exerts its pharmacological effects by inhibiting the activity of NOS, which catalyzes the conversion of L-arginine to NO and L-citrulline. By inhibiting NOS, SMT reduces the production of NO and other downstream signaling molecules involved in various physiological and pathological processes.
Biochemical and physiological effects:
SMT has been shown to exert various biochemical and physiological effects, including inhibition of NO production, reduction of pro-inflammatory cytokine levels, improvement of endothelial function, and reduction of oxidative stress. SMT has also been shown to improve blood pressure, reduce tissue damage, and improve survival in animal models of various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
SMT has several advantages for use in laboratory experiments, including its high potency and specificity for NOS inhibition, well-established synthesis methods, and availability of various analytical methods for its detection and quantification. However, SMT also has some limitations, including its potential toxicity at high doses, limited solubility in aqueous solutions, and potential off-target effects.
Orientations Futures
Future research directions for SMT include further elucidation of its mechanisms of action, optimization of its pharmacokinetic properties, and evaluation of its potential therapeutic applications in various disease conditions. SMT analogs with improved potency, selectivity, and safety profiles may also be developed for use in clinical settings. Additionally, the use of SMT in combination with other drugs or therapies may be explored to enhance its therapeutic efficacy and reduce potential side effects.
Applications De Recherche Scientifique
SMT has been extensively studied for its potential therapeutic applications in various disease conditions such as inflammation, sepsis, ischemia-reperfusion injury, and cancer. SMT has been shown to exert anti-inflammatory effects by inhibiting the production of NO and other pro-inflammatory cytokines. SMT has also been shown to improve survival and reduce organ damage in animal models of sepsis and ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-4-2-3-5-14(12)11-20(18,19)17-10-13-6-8-15(16)9-7-13/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCQIZKHEPNYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid](/img/structure/B4695350.png)
![N'-(4-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4695360.png)


![7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4695376.png)

![ethyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4695398.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(2-phenylethyl)benzamide](/img/structure/B4695402.png)

![2-({5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4695411.png)
![7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4695417.png)
![4-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]butanamide](/img/structure/B4695419.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4695437.png)
![N-[3-(dimethylamino)propyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4695447.png)